1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one
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Overview
Description
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one typically involves the cyclization of appropriate precursors containing sulfur atoms. Common synthetic routes may include:
Cyclization of dithiols: Using dithiols and appropriate oxidizing agents to form the tetrathiepin ring.
Sulfur insertion reactions: Inserting sulfur atoms into pre-formed carbon frameworks.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, thioethers.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A sulfur-containing heterocycle with similar structural features.
Dibenzothiepin: Another sulfur-containing compound with a different ring structure.
Thianthrene: A related compound with two sulfur atoms in the ring.
Uniqueness
1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is unique due to its specific arrangement of sulfur atoms and the resulting chemical properties
Properties
CAS No. |
183867-62-1 |
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Molecular Formula |
C7H6OS4 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
5H-1,2,3,4λ4-benzotetrathiepine 4-oxide |
InChI |
InChI=1S/C7H6OS4/c8-12-5-6-3-1-2-4-7(6)9-10-11-12/h1-4H,5H2 |
InChI Key |
KWQOHCHVKIREBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SSSS1=O |
Origin of Product |
United States |
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